REACTION_CXSMILES
|
Cl[C:2]1[N:6]([CH3:7])[CH:5]=[N:4][C:3]=1[S:8]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][S:19]([C:22]1[N:23]=[CH:24][N:25]([CH3:28])[C:26]=1Cl)(=[O:21])=[O:20])(=[O:10])=[O:9]>[OH-].[Na+].[Pd]>[CH3:28][N:25]1[CH:26]=[C:22]([S:19]([NH:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][NH:11][S:8]([C:3]2[N:4]=[CH:5][N:6]([CH3:7])[CH:2]=2)(=[O:9])=[O:10])(=[O:20])=[O:21])[N:23]=[CH:24]1 |f:1.2|
|
Name
|
1,6-bis(5-chloro-1-methyl-4-imidazolesulfonamido)hexane
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N=CN1C)S(=O)(=O)NCCCCCCNS(=O)(=O)C=1N=CN(C1Cl)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
while shaking at an initial pressure of 3.45 bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
until absorption of hydrogen
|
Type
|
CUSTOM
|
Details
|
After separating off the catalyst
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from water/methanol in order
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC(=C1)S(=O)(=O)NCCCCCCNS(=O)(=O)C=1N=CN(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |